molecular formula C60H88O26 B610969 [(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate CAS No. 51108-87-3

[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate

Cat. No.: B610969
CAS No.: 51108-87-3
M. Wt: 1225.338
InChI Key: DSIWFPBVULSSDT-XAUFRGFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate is a novel antimicrobial agent that has shown promising results in combating various bacterial infections. This compound is part of a new class of antibiotics designed to address the growing issue of antibiotic resistance. Its unique structure and mechanism of action make it a valuable addition to the arsenal of antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial steps typically involve the preparation of a core structure, followed by the introduction of functional groups that enhance its antimicrobial properties. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound is scaled up from laboratory synthesis, ensuring consistency and purity. The process involves large-scale reactors, precise control of reaction conditions, and rigorous quality control measures. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: [(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Functional groups in this compound can be substituted with other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Researchers utilize it to investigate bacterial resistance mechanisms and explore potential modifications to enhance its efficacy.

    Medicine: The compound is being studied for its potential to treat multi-drug-resistant bacterial infections, offering a new line of defense against superbugs.

    Industry: this compound is used in the development of new antimicrobial coatings and materials to prevent bacterial contamination.

Mechanism of Action

The mechanism of action of [(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate involves targeting specific bacterial pathways essential for survival. It binds to bacterial ribosomes, inhibiting protein synthesis and leading to cell death. The compound also disrupts the bacterial cell membrane, causing leakage of cellular contents and further contributing to its antimicrobial effects. Molecular targets include ribosomal subunits and membrane proteins, which are crucial for bacterial growth and replication.

Comparison with Similar Compounds

    Penicillin: Like [(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate, penicillin targets bacterial cell walls but has a different mechanism of action.

    Tetracycline: This antibiotic also inhibits protein synthesis but binds to a different site on the ribosome.

    Ciprofloxacin: Targets bacterial DNA gyrase, differing from the ribosomal targeting of this compound.

Uniqueness: this compound stands out due to its dual mechanism of action, targeting both ribosomes and cell membranes. This dual targeting reduces the likelihood of resistance development, making it a potent option against resistant bacterial strains.

Properties

CAS No.

51108-87-3

Molecular Formula

C60H88O26

Molecular Weight

1225.338

IUPAC Name

[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-Dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate

InChI

InChI=1S/C60H88O26/c1-14-39(63)84-55-29(9)78-42(21-38(55)83-40-18-34(62)54(73-12)28(8)77-40)80-35-17-32-15-31-16-33(56(74-13)53(70)48(65)25(5)61)57(52(69)46(31)51(68)45(32)47(64)24(35)4)85-43-20-36(49(66)27(7)76-43)81-41-19-37(50(67)26(6)75-41)82-44-22-60(11,72)58(30(10)79-44)86-59(71)23(2)3/h15,17,23,25-30,33-34,36-38,40-44,48-50,54-58,61-62,64-68,72H,14,16,18-22H2,1-13H3/t25-,26-,27-,28-,29-,30+,33?,34-,36-,37-,38-,40-,41+,42+,43+,44+,48+,49-,50-,54+,55+,56+,57+,58+,60+/m1/s1

InChI Key

DSIWFPBVULSSDT-XAUFRGFFSA-N

SMILES

CC(C)C(O[C@H]1[C@H](C)O[C@@H](O[C@H]2[C@H](O)[C@@H](C)O[C@@H](O[C@H]3[C@H](O)[C@@H](C)O[C@@H](O[C@@H](C([C@H](OC)C([C@@H](O)[C@H](O)C)=O)CC4=C5C(O)=C6C(O)=C(C)C(O[C@@H]7O[C@H](C)[C@H](OC(CC)=O)[C@H](O[C@H]8O[C@H](C)[C@H](OC)[C@H](O)C8)C7)=CC6=C4)C5=O)C3)C2)C[C@@]1(O)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sr 1768A;  Sr 1768A;  Sr 1768A

Origin of Product

United States

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